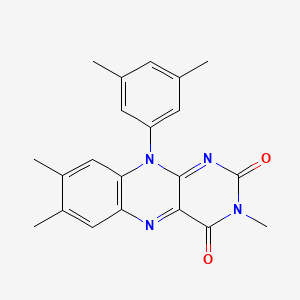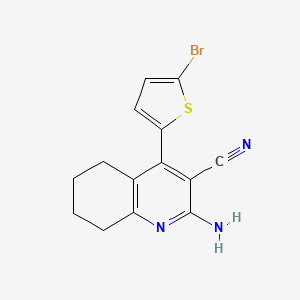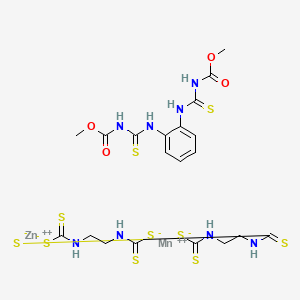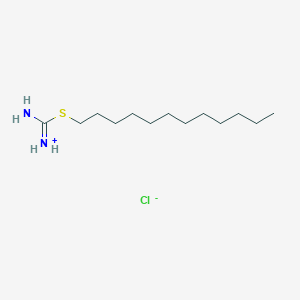
10-Dmpmf
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(3’,5’-Dimethylphenyl)-3-methylflavin is a synthetic organic compound known for its unique chemical structure and properties. It belongs to the class of flavins, which are derivatives of isoalloxazine. Flavins are known for their role in biological systems, particularly in redox reactions. The presence of the 3’,5’-dimethylphenyl group in this compound imparts distinct chemical and physical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-(3’,5’-Dimethylphenyl)-3-methylflavin typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and catalysts is optimized to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions: 10-(3’,5’-Dimethylphenyl)-3-methylflavin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield hydroquinones.
Scientific Research Applications
10-(3’,5’-Dimethylphenyl)-3-methylflavin has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in redox reactions.
Medicine: Investigated for its potential therapeutic properties, including its role as an antioxidant.
Industry: Used in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 10-(3’,5’-Dimethylphenyl)-3-methylflavin involves its ability to participate in redox reactions. It can act as an electron donor or acceptor, facilitating various biochemical processes. The compound interacts with molecular targets such as enzymes, influencing their activity and function. The pathways involved include electron transport chains and oxidative phosphorylation .
Comparison with Similar Compounds
3,5-Dimethylphenyl methylcarbamate: Known for its use as a pesticide and its role as a cholinesterase inhibitor.
3,5-Dimethylphenyl isocyanate: Used in the synthesis of chiral stationary phases for chromatography.
Uniqueness: 10-(3’,5’-Dimethylphenyl)-3-methylflavin is unique due to its specific structural features and its ability to participate in a wide range of chemical reactions. Its applications in various scientific fields further highlight its versatility and importance.
Properties
CAS No. |
119237-63-7 |
|---|---|
Molecular Formula |
C21H20N4O2 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
10-(3,5-dimethylphenyl)-3,7,8-trimethylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C21H20N4O2/c1-11-6-12(2)8-15(7-11)25-17-10-14(4)13(3)9-16(17)22-18-19(25)23-21(27)24(5)20(18)26/h6-10H,1-5H3 |
InChI Key |
PTMUTTBBHPNBNE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)N2C3=C(C=C(C(=C3)C)C)N=C4C2=NC(=O)N(C4=O)C)C |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C3=C(C=C(C(=C3)C)C)N=C4C2=NC(=O)N(C4=O)C)C |
Key on ui other cas no. |
119237-63-7 |
Synonyms |
10-(3',5'-dimethylphenyl)-3-methylflavin 10-DMPMF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[(3-hydroxy-3,4-dihydro-2H-benzo[h]quinolin-1-yl)methyl]-5-thiazolo[3,2-a]pyrimidinone](/img/structure/B1230106.png)

![N-[5-(diethylsulfamoyl)-2-(4-morpholinyl)phenyl]-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide](/img/structure/B1230108.png)
![5-Carbamoyl-4-methyl-2-[[1-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]amino]-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1230110.png)



![N-(4-bromophenyl)-2-[(5,6-dimethyl-4-thieno[2,3-d]pyrimidinyl)thio]benzamide](/img/structure/B1230117.png)


![7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B1230122.png)
![N-[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbonylamino)pentanediamide](/img/structure/B1230125.png)
![2-bromo-N-[[(2-methylcyclohexyl)amino]-sulfanylidenemethyl]benzamide](/img/structure/B1230129.png)
